2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Esterification: The carboxyl group at the 4-position can be esterified using 2-(3,4-Dimethylphenyl)-2-oxoethyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the quinoline ring or the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the quinoline core suggests potential interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.
6-Bromo-2-phenylquinoline: A structurally similar compound with potential biological activity.
Uniqueness
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, as well as the ester functional group. These features may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
355421-83-9 |
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Molecular Formula |
C26H19BrClNO3 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrClNO3/c1-15-3-4-18(11-16(15)2)25(30)14-32-26(31)22-13-24(17-5-8-20(28)9-6-17)29-23-10-7-19(27)12-21(22)23/h3-13H,14H2,1-2H3 |
InChI Key |
AXCSKQJOWQLWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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